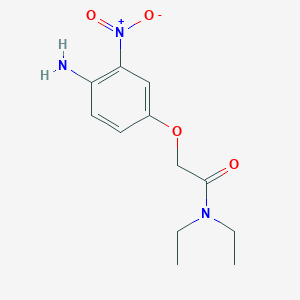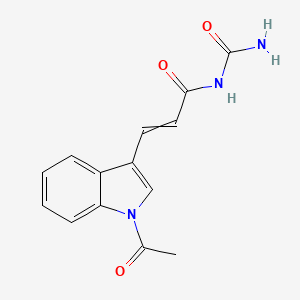
3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Métodos De Preparación
The synthesis of 3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the reaction of indole-3-carboxaldehyde with active methylene compounds through a Knoevenagel condensation reaction, followed by N-acetylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can be used.
Aplicaciones Científicas De Investigación
3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
Propiedades
Número CAS |
64532-59-8 |
|---|---|
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
3-(1-acetylindol-3-yl)-N-carbamoylprop-2-enamide |
InChI |
InChI=1S/C14H13N3O3/c1-9(18)17-8-10(6-7-13(19)16-14(15)20)11-4-2-3-5-12(11)17/h2-8H,1H3,(H3,15,16,19,20) |
Clave InChI |
YQIDQOMPLAIGCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


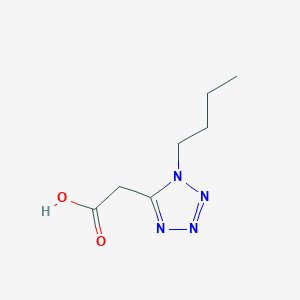
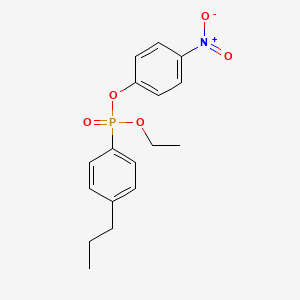

![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
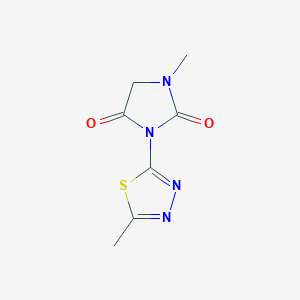
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)

![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)

![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
